2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide
Descripción general
Descripción
2,6-Dichloro-5-fluoronicotinamide is a fluorinated pharmaceutical intermediate compound . It is used in the synthesis of Sotorasib and AMG 510 , which are used for the treatment of KRAS-mutated solid tumours including non-small cell lung cancer (NSCLC) and colorectal cancer .
Synthesis Analysis
The synthesis of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide involves a multistep process. The process involves the reaction of 3-methoxybenzaldehyde with malononitrile, followed by the reaction of the resulting product with 2,6-dichloro-5-fluoronicotinoyl chloride.Molecular Structure Analysis
The molecular formula of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is C6H3Cl2FN2O . The molecular weight is not directly mentioned in the search results.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
DCFN: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is widely applied for carbon–carbon bond formation. Key features include mild reaction conditions, functional group tolerance, and environmentally benign organoboron reagents. Seven main classes of boron reagents have been developed for SM coupling, and DCFN falls into this category . The mechanism involves oxidative addition and transmetalation, where boron groups transfer to palladium, resulting in the formation of new C–C bonds.
Pharmaceutical Intermediates
DCFN: acts as a fluorinated pharmaceutical intermediate. It plays a crucial role in the synthesis of two notable drugs:
Crystal Structure Investigations
Researchers have studied the crystal structure of DCFN . Its white solid form has been characterized, and its properties, such as melting point and spectroscopic data, have been documented .
Mecanismo De Acción
Target of Action
The primary target of 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide is the RAS GTPase family . This family of proteins plays a crucial role in cell signaling, growth, and differentiation .
Mode of Action
The compound interacts with its targets by inhibiting the RAS GTPase family . This inhibition disrupts the normal functioning of these proteins, leading to changes in cell signaling pathways .
Biochemical Pathways
The affected pathways primarily involve cell signaling, growth, and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells with KRAS mutations .
Pharmacokinetics
The compound’s fluorinated structure may enhance its bioavailability and stability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation in KRAS-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other compounds or substances in the environment can potentially interact with 2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide and affect its activity . .
Propiedades
IUPAC Name |
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F4N2O/c14-10-8(5-9(16)11(15)21-10)12(22)20-7-3-1-2-6(4-7)13(17,18)19/h1-5H,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBMORMRCSKHHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dichloro-5-fluoro-N-[3-(trifluoromethyl)phenyl]nicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.